
Spectroscopic Profile of 3-(Oxan-4-yl)propanoic
Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 3-(Oxan-4-yl)propanoic acid

Cat. No.: B1319592 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of the

saturated heterocyclic compound, 3-(Oxan-4-yl)propanoic acid. Due to the limited availability

of published experimental spectra for this specific molecule, this document presents predicted

spectroscopic data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS). These predictions are based on established principles of spectroscopic

theory and data from structurally analogous compounds. This guide also outlines standard

experimental protocols for the acquisition of such data.

Chemical Structure and Properties
IUPAC Name: 3-(Oxan-4-yl)propanoic acid

Synonyms: 3-(Tetrahydro-2H-pyran-4-yl)propanoic acid

CAS Number: 40500-10-5

Molecular Formula: C₈H₁₄O₃

Molecular Weight: 158.19 g/mol

Predicted Spectroscopic Data
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The following tables summarize the predicted spectroscopic data for 3-(Oxan-4-yl)propanoic
acid. It is crucial to note that these are theoretical values and should be confirmed by

experimental analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~11.5 - 12.5 br s 1H -COOH

~3.95 m 2H -OCH₂ (axial)

~3.38 m 2H -OCH₂ (equatorial)

~2.35 t 2H -CH₂-COOH

~1.70 m 2H -CH₂-CH₂-COOH

~1.55 m 1H CH (oxan)

~1.35 m 4H -CH₂- (oxan)

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppm Assignment

~179 -COOH

~67 -OCH₂

~35 CH (oxan)

~32 -CH₂- (oxan)

~31 -CH₂-CH₂-COOH

~29 -CH₂-COOH

Infrared (IR) Spectroscopy
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Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

2500-3300 Broad O-H stretch (carboxylic acid)

2850-2950 Strong C-H stretch (aliphatic)

~1710 Strong C=O stretch (carboxylic acid)

~1210-1320 Medium C-O stretch (carboxylic acid)

~1090 Strong C-O-C stretch (ether)

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z Relative Intensity (%) Proposed Fragment

158 Low [M]⁺

141 Moderate [M - OH]⁺

113 Moderate [M - COOH]⁺

99 High [C₅H₇O₂]⁺

85 High [Oxan-4-yl-CH₂]⁺

57 Very High [C₄H₉]⁺

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. Instrument parameters may require optimization for specific samples.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 3-(Oxan-4-yl)propanoic acid in

~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
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Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at

0.00 ppm).

¹³C NMR Acquisition:

Acquire a one-dimensional carbon spectrum with proton decoupling.

Typical parameters: 512-1024 scans, relaxation delay of 2-5 seconds.

Reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy
Sample Preparation:

Neat (liquid/oil): Place a drop of the neat sample between two NaCl or KBr plates.

Solid (KBr pellet): Grind 1-2 mg of the sample with ~100 mg of dry KBr powder and press

into a thin pellet.

Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) in an IR-transparent

cell.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Acquisition:

Record a background spectrum of the empty sample holder or pure solvent.

Record the sample spectrum over the range of 4000-400 cm⁻¹.
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Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable volatile

solvent (e.g., methanol, acetonitrile).

Instrumentation: Employ a mass spectrometer with an appropriate ionization source (e.g.,

Electron Ionization - EI, Electrospray Ionization - ESI).

Acquisition (EI):

Introduce the sample via a direct insertion probe or a GC inlet.

Use a standard electron energy of 70 eV.

Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 40-

200).

Acquisition (ESI):

Infuse the sample solution directly into the ESI source or introduce it via an LC system.

Optimize source parameters (e.g., capillary voltage, nebulizer gas flow) to achieve a

stable signal.

Acquire spectra in both positive and negative ion modes.

Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a

chemical compound like 3-(Oxan-4-yl)propanoic acid.
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Caption: General workflow for spectroscopic analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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